Triton

Viral Clearance Biopharmaceutical Manufacturing Enveloped Virus Inactivation

Triton X-100 is the established benchmark for critical bioprocessing applications. Unlike generic polysorbate alternatives, it delivers validated >4 to >6 log viral inactivation within 30 minutes, ensuring robust regulatory clearance for therapeutic protein and plasma-derived production. Its unique micellar properties (CMC 0.19–0.22 mM) enable 60–80% solubilization of cytoplasmic membrane proteins under non-denaturing conditions, outperforming Tween 20 in selectivity and yield. For serological influenza B ELLA assays, it is the only detergent validated to overcome anti-HA interference, and in mAb purification, its micelle aggregates achieve 87–90% IgG recovery, significantly exceeding Tween-20 and Pluronic F-127. Procure the authentic standard to eliminate performance and reproducibility risks.

Molecular Formula H+
Molecular Weight 3.016049 g/mol
Cat. No. B1239919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriton
Molecular FormulaH+
Molecular Weight3.016049 g/mol
Structural Identifiers
SMILES[H+]
InChIInChI=1S/p+1/i/hT
InChIKeyGPRLSGONYQIRFK-MNYXATJNSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triton X-100: Quantitative Performance Data for Procurement and Selection in Membrane Research and Bioprocessing


Triton X-100 (CAS 9002-93-1), a non-ionic surfactant of the octylphenol ethoxylate class, serves as a benchmark detergent in life sciences and industrial bioprocessing . Characterized by a hydrophilic polyethylene oxide chain (averaging 9.5 ethoxy units) and a hydrophobic tert-octylphenyl group, it exhibits a critical micelle concentration (CMC) of 0.19–0.9 mM at 20–25°C, an aggregation number of 100–155, and a cloud point of approximately 64–65°C [1]. These properties enable its widespread use in membrane protein solubilization, viral inactivation, and immunoassay development [2].

Why Triton X-100 Performance Cannot Be Assumed from Generic 'Non-Ionic Detergent' Labels


Despite the common classification of non-ionic surfactants, functional interchangeability is not supported by empirical data. For instance, Triton X-100 demonstrates superior viral inactivation kinetics (>4 to >6 log reduction in 30 minutes) compared to polysorbate-based alternatives, which often require higher concentrations or longer exposure times to achieve equivalent efficacy [1]. Similarly, in membrane solubilization, Triton X-100 exhibits distinct selectivity: while it solubilizes 60–80% of E. coli cytoplasmic membrane proteins, Tween 20 shows relatively low extractability in bovine milk fat globule membrane systems [2]. The compound's unique combination of critical micelle concentration (0.19–0.22 mM) and aggregation number (100–155) creates a micellar environment that is not replicated by close analogs like NP-40 or Tween 20, directly impacting assay reproducibility and downstream process yields [3]. Therefore, procurement based solely on non-ionic classification introduces significant risk of performance deviation and requires validation against the established Triton X-100 baseline.

Quantitative Comparative Evidence: Triton X-100 Performance Metrics Against Key Alternatives


Superior Viral Inactivation Kinetics: Triton X-100 Achieves >4–6 Log Reduction in 30 Minutes

In a direct comparison of viral inactivation kinetics, Triton X-100 demonstrated rapid and robust efficacy, achieving >4 to >6 log reduction values (LRV) against a panel of enveloped viruses (including Sindbis virus) after just 30 minutes of exposure at 22°C under standard conditions [1]. This contrasts with polysorbate-based detergents (e.g., Tween 20, Tween 80), which are known to be less potent in virus inactivation, often requiring higher concentrations or longer incubation periods to reach comparable LRVs [2]. A systematic study screening 16 potential alternatives found that only a subset could match TX-100's performance, with several candidates demonstrating lower or incomplete viral inactivation [3].

Viral Clearance Biopharmaceutical Manufacturing Enveloped Virus Inactivation

Enhanced Membrane Protein Solubilization: Triton X-100 Extracts 60–80% of E. coli Cytoplasmic Membrane Proteins

Treatment of E. coli cytoplasmic membrane fractions with Triton X-100 resulted in the solubilization of 60–80% of the total protein content, whereas treatment of unfractionated envelope preparations yielded approximately 40% protein solubilization [1]. In a comparative study of bovine milk fat globule membrane (MFGM), Triton X-100 selectively solubilized 66–97% of marker enzymes, but overall protein extractability was less than 50%, with Tween 20 exhibiting relatively low solubilizing ability [2]. Additionally, Triton X-100 demonstrated higher efficiency in solubilizing cytochromes from Salmonella inner-membrane fragments compared to spheroplasts, with an optimal ratio of total protein solubilization at 1.6 mM [3].

Membrane Protein Extraction Proteomics Cell Lysis

Distinct Membrane Disruption Mechanism: Triton X-100 Induces Rapid, Irreversible Solubilization

Using a supported lipid bilayer (SLB) platform with quartz crystal microbalance-dissipation (QCM-D), Triton X-100 was shown to induce rapid, irreversible, and complete membrane solubilization, in contrast to the gradual, reversible membrane budding observed with a potential replacement, Simulsol SL 11W [1]. The study confirmed that both detergents were only active at or above their respective critical micelle concentration (CMC) values, but TX-100 exhibited significantly faster kinetics and more complete membrane disruption [1]. This mechanistic distinction is critical for applications requiring complete viral inactivation or cell lysis.

Membrane Biophysics Detergent Mechanism Virus Inactivation

Higher Antibody Recovery Yields: Triton X-100 Achieves 87–90% IgG Recovery vs. 80–83% for Tween-20

In a non-chromatographic antibody purification platform utilizing detergent micelle aggregates, Triton X-100 achieved superior antibody recovery yields of 87–90%, compared to 80–83% for Tween-20 and 85–87% for Brij-O20 [1]. Pluronic F-127 was markedly less efficient, yielding only 42–53% recovery [1]. The process preserved antibody specificity as confirmed by ELISA, and the recovered IgG was monomeric by DLS analysis [1].

Antibody Purification Downstream Processing Protein A Chromatography Alternative

Unique Cholesterol Extraction Profile: Triton X-100 Extracts Up to 17.9% Cholesterol vs. 0% for Digitonin

Analysis of lipid extracts from biological membranes revealed that Triton X-100 extracts a cholesterol content of up to 17.9% of total lipid, whereas digitonin, a cholesterol-specific detergent, extracts 0% cholesterol [1]. Digitonin solubilizes only 26% of phospholipids and none of the cholesterol, making it a weaker detergent for membrane disruption but useful for preserving cholesterol-rich domains [2]. Sodium cholate, in comparison, yielded the highest cholesterol content at 17.9%, identical to Triton X-100, but with a different overall lipid profile [1].

Lipid Extraction Membrane Lipidomics Cholesterol Analysis

Overcomes HA Interference in Influenza Neuraminidase Assays: Triton X-100 Enables Reliable NI Measurement

In enzyme-linked lectin assays (ELLA) for influenza B virus neuraminidase (NA) inhibition, treatment of virions with Triton X-100 efficiently separates HA and NA components and overcomes interference caused by anti-HA antibodies, whereas Tween-20 and ether treatment fail to do so [1]. This specific property enables reliable measurement of NA-specific antibody responses, which is not possible with Tween-20-based protocols due to persistent HA steric hindrance [1].

Influenza Serology ELLA Assay Neuraminidase Inhibition

Validated Application Scenarios for Triton X-100: Where the Quantitative Evidence Supports Its Selection


Viral Inactivation in Biopharmaceutical Manufacturing

Triton X-100 is the established standard for detergent-mediated viral inactivation in the production of therapeutic proteins and plasma-derived products. Its ability to achieve >4 to >6 log reduction of enveloped viruses within 30 minutes at 22°C ensures robust viral clearance that meets regulatory expectations [1]. Compared to polysorbate-based alternatives, Triton X-100 provides faster kinetics and more complete inactivation, reducing the risk of process failure and batch rejection [2].

Membrane Protein Solubilization for Proteomics and Structural Biology

For extraction of integral membrane proteins from bacterial or eukaryotic sources, Triton X-100 offers a high solubilization yield (60–80% of cytoplasmic membrane proteins) while maintaining mild, non-denaturing conditions [1]. Its selective extraction profile (66–97% of marker enzymes from MFGM) makes it suitable for targeted proteomic studies where preserving enzymatic activity is critical [2].

Interference-Free Influenza Neuraminidase Inhibition (NI) Assays

In serological assessment of influenza B virus immunity, Triton X-100 treatment of virions is essential to overcome anti-HA antibody interference in ELLA. Tween-20 and ether fail to achieve this separation, making Triton X-100 the only validated detergent for reliable NI measurement [1]. This application is critical for evaluating next-generation influenza vaccines that target NA.

High-Yield Antibody Purification via Detergent Micelle Aggregates

In non-chromatographic antibody purification workflows, Triton X-100-based micelle aggregates achieve 87–90% IgG recovery, outperforming Tween-20 (80–83%) and Pluronic F-127 (42–53%) [1]. This yield advantage translates to improved process economics and reduced column-related costs in both research and industrial mAb production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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